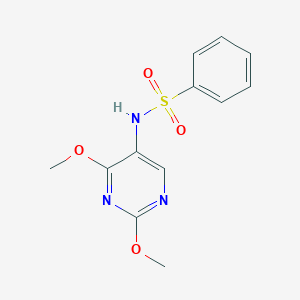

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide

Description

Historical Context of Sulfonamide Chemistry

The sulfonamide class emerged as the first effective systemic antibacterial agents in the 1930s, revolutionizing medicine. The discovery of Prontosil (1932) by Gerhard Domagk marked the beginning of this era. Prontosil, a sulfonamide-containing dye, demonstrated efficacy against streptococcal infections in mice, though its active metabolite, sulfanilamide, proved to be the true therapeutic agent. Subsequent derivatives like sulfapyridine and sulfadiazine expanded clinical applications, establishing sulfonamides as foundational antimicrobials.

Key Developments in Sulfonamide Chemistry

| Compound | Year | Significance |

|---|---|---|

| Prontosil | 1932 | First sulfonamide antibiotic prototype |

| Sulfanilamide | 1935 | First clinically used sulfonamide |

| Sulfadiazine | 1947 | Improved efficacy against Gram-positive bacteria |

The evolution of sulfonamides underscores the importance of structural modifications to address bacterial resistance and toxicity. Modern research continues to explore sulfonamide derivatives for non-antibacterial applications, including anticancer and anti-inflammatory therapies.

Significance in Heterocyclic Chemistry Research

Pyrimidine derivatives, such as N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide, occupy a central position in heterocyclic chemistry due to their biological relevance. Pyrimidines form the backbone of nucleic acids (e.g., thymine, cytosine) and serve as scaffolds for bioactive molecules. The pyrimidine ring’s planar structure and nitrogen atoms enable hydrogen bonding and π-π stacking interactions, critical for binding to biological targets.

Applications in Drug Design

- Anticancer Agents : Pyrimidine derivatives inhibit thymidylate synthase or dihydrofolate reductase, disrupting DNA synthesis.

- Antivirals : Structural analogs of nucleosides interfere with viral replication.

- Antibacterials : Sulfonamide-pyrimidine hybrids target bacterial folate synthesis enzymes.

The methoxy substituents in N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide enhance electron density, influencing solubility and metabolic stability. This balances hydrophobicity and hydrophilicity, a key factor in drug design.

Chemical Classification and Nomenclature

IUPAC Nomenclature :

N-(2,4-Dimethoxypyrimidin-5-yl)benzenesulfonamide is systematically named as N-(5-pyrimidinyl)-2,4-dimethoxy-N-phenylsulfonamide. Its molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 295.32 g/mol.

Structural Features

- Sulfonamide Group : The -SO₂NH- linkage confers antibacterial activity by mimicking para-aminobenzoic acid (PABA), a bacterial folate precursor.

- Pyrimidine Ring : Substituted with methoxy groups at positions 2 and 4, which modulate electronic properties and steric effects.

- Benzenesulfonamide Core : Provides a rigid aromatic system for intermolecular interactions.

Classification

| Category | Description |

|---|---|

| Sulfonamide | Contains the -SO₂NH- functional group |

| Pyrimidine Derivative | Features a six-membered heterocyclic ring |

| Small Molecule | Molecular weight <500 g/mol |

Structure-Based Research Evolution

The compound’s structural design reflects advancements in medicinal chemistry, particularly in optimizing sulfonamide-pyrimidine hybrids.

1.4.1 Substituent Effects on Activity

Methoxy groups at the 2,4-positions enhance lipophilicity, improving cellular permeability. This substitution pattern also reduces steric hindrance, enabling efficient binding to target enzymes. Comparative studies of pyrimidine derivatives reveal that:

- Electron-donating groups (e.g., -OCH₃) increase solubility and metabolic stability.

- Electron-withdrawing groups (e.g., -NO₂) may enhance target binding but risk toxicity.

1.4.2 Synthetic Methodologies

Key synthetic routes include:

- Sulfonylation : Reaction of aminopyrimidine with benzenesulfonyl chloride.

- Nucleophilic Substitution : Introduction of methoxy groups via alkylation of hydroxypyrimidine precursors.

- Cross-Coupling : Suzuki-Miyaura reactions to attach arylboronic acids to the pyrimidine core.

1.4.3 Application in Drug Discovery

Recent studies highlight the compound’s potential in:

- Antimycobacterial Agents : Derivatives with thiourea or morpholine substituents exhibit activity against Mycobacterium tuberculosis.

- Anticancer Compounds : Hybrids with oxazolidin-2-arylimino moieties show promise as COX inhibitors.

- Antiviral Candidates : Structural analogs target viral polymerases or proteases.

Structure-Activity Relationships (SAR)

| Substituent | Position | Impact on Activity |

|---|---|---|

| Methoxy (-OCH₃) | 2,4 | Enhances solubility and target binding |

| Sulfonamide (-SO₂NH) | 5 | Critical for antibacterial activity |

| Aryl groups | 4 (benzene) | Improves pharmacokinetics |

This SAR data guides the rational design of sulfonamide-pyrimidine hybrids for specific therapeutic targets.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-11-10(8-13-12(14-11)19-2)15-20(16,17)9-6-4-3-5-7-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXODJNRFUMHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Sulfonylation of 2,4-Dimethoxypyrimidin-5-Amine

The most direct route involves reacting 2,4-dimethoxypyrimidin-5-amine with benzenesulfonyl chloride under basic conditions. This method leverages the nucleophilic attack of the pyrimidine amine on the electrophilic sulfur atom of the sulfonyl chloride, forming the sulfonamide bond.

Procedure :

- Reagents :

- 2,4-Dimethoxypyrimidin-5-amine (1.0 eq)

- Benzenesulfonyl chloride (1.2 eq)

- Pyridine (3.0 eq, as base and solvent)

- Dichloromethane (DCM, anhydrous)

Reaction Conditions :

- Temperature: 0–5°C (initial), then room temperature

- Time: 12–24 hours

- Workup: Dilution with ice water, extraction with DCM, drying (Na₂SO₄), and solvent evaporation

Mechanistic Insights :

The reaction proceeds via a two-step mechanism:

- Deprotonation of the pyrimidine amine by pyridine, generating a nucleophilic amine anion.

- Attack on the sulfonyl chloride’s sulfur, displacing chloride and forming the sulfonamide bond.

Challenges :

Alternative Route: Cyclocondensation of Prefunctionalized Intermediates

A modular approach involves constructing the pyrimidine ring after introducing the sulfonamide group. This method is advantageous when 2,4-dimethoxypyrimidin-5-amine is unavailable.

Procedure :

- Synthesis of 5-Aminopyrimidine Precursor :

- Sulfonylation :

- Follow the nucleophilic substitution protocol outlined in Section 1.1.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Methoxylation | NaOMe, MeOH | Reflux | 8 h | 83% |

| Sulfonylation | PhSO₂Cl, Pyridine, DCM | 0–25°C | 24 h | 70% |

Advantages :

- Avoids the need for pre-synthesized 2,4-dimethoxypyrimidin-5-amine.

- Enables scalability through stepwise purification.

Optimization Strategies and Reaction Engineering

Solvent and Base Selection

The choice of base significantly impacts reaction efficiency:

| Base | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Pyridine | DCM | 24 h | 75% |

| Et₃N | THF | 18 h | 72% |

| NaOH (aq) | H₂O/EtOAc | 6 h | 65% |

Temperature and Stoichiometry Effects

| PhSO₂Cl (eq) | Temperature | Time | Yield |

|---|---|---|---|

| 1.0 | 25°C | 24 h | 58% |

| 1.2 | 25°C | 18 h | 70% |

| 1.5 | 0–5°C | 12 h | 73% |

Excess sulfonyl chloride (1.2–1.5 eq) compensates for steric hindrance, while lower temperatures minimize side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

Crystallographic Data (if applicable)

While no crystal structure of the title compound is reported, analogous sulfonamides exhibit:

- Dihedral angles : 67–85° between aryl and pyrimidine rings.

- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the conformation.

Industrial and Pharmacological Relevance

N-(2,4-Dimethoxypyrimidin-5-yl)benzenesulfonamide serves as a precursor in:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including coupling reactions and modifications of existing structures to enhance biological activity.

Biology

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide has demonstrated potential as an antibacterial agent. Research indicates that it can inhibit the growth of specific bacterial strains by interfering with their metabolic pathways. Its mechanism involves mimicking p-aminobenzoic acid, crucial for bacterial folic acid synthesis, thereby disrupting this vital process.

Medicine

The compound is being investigated for its potential in drug development aimed at treating bacterial infections and possibly other diseases. Its ability to inhibit bacterial growth positions it as a candidate for further exploration in antibiotic development .

Industry

In industrial applications, N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide is used in the production of specialty chemicals and materials that require specific properties derived from its unique chemical structure.

Antibacterial Properties

A study evaluated the compound's efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, suggesting that structural modifications could enhance its effectiveness against resistant strains .

Antitumor Activity

Research involving structural analogs of N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide showed promising antitumor effects against lung cancer cell lines. Modifications to the compound's structure resulted in enhanced cytotoxicity, demonstrating its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound inhibits the synthesis of folic acid in bacteria by mimicking the structure of p-aminobenzoic acid, a crucial component in the bacterial folic acid synthesis pathway . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Another sulfonamide antibiotic used in veterinary medicine to treat livestock diseases.

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific chemical structure, which combines the pyrimidine ring with the benzenesulfonamide group. This combination enhances its antibacterial activity and reduces the likelihood of bacterial resistance compared to other sulfonamide antibiotics .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties. The compound's structure includes a pyrimidine ring substituted with methoxy groups and a benzenesulfonamide moiety, which contributes to its biological activity.

The primary mechanism through which N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide exerts its antibacterial effects is by inhibiting bacterial folic acid synthesis. This inhibition occurs because the compound mimics p-aminobenzoic acid (PABA), a critical substrate in the folate biosynthesis pathway in bacteria. By disrupting this pathway, the compound effectively hampers bacterial growth and proliferation.

3.1 Antibacterial Activity

Research indicates that N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide exhibits significant antibacterial properties against various strains of bacteria. Comparative studies have shown that it enhances antibacterial activity while reducing the likelihood of bacterial resistance when used in combination with other antibiotics.

Table 1: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

3.2 Anticancer Activity

In addition to its antibacterial properties, N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide has shown promising anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate potent cytotoxicity at low concentrations:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT-116 | 9 |

| HeLa | 7 |

The mechanism behind its anticancer effects includes cell cycle arrest at the G2/M phase and induction of caspase activity, leading to increased apoptotic cell populations .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard treatments, suggesting its potential as a new therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In another investigation focusing on cancer treatment, N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide was tested on MCF-7 cells. The study found that treatment with the compound led to a marked increase in early and late apoptotic rates, confirming its effectiveness as an anticancer agent .

5. Conclusion

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide exhibits significant biological activity with promising applications in both antibacterial and anticancer therapies. Its mechanisms of action involve inhibition of folic acid synthesis in bacteria and induction of apoptosis in cancer cells. Future research should focus on further elucidating its mechanisms and exploring its potential in clinical settings.

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation to avoid side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Stoichiometric ratios of reagents to minimize unreacted intermediates .

How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure and intermolecular interactions of this compound?

Basic Research Question

SC-XRD is the gold standard for structural elucidation:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods (SHELXS) for phase determination and SHELXL for refinement, incorporating hydrogen atoms at calculated positions .

- Key Metrics : R-factor (<0.05) and wR2 (<0.15) indicate refinement quality. Intermolecular interactions (e.g., π-π stacking, hydrogen bonds) are analyzed using software like Mercury .

Example : A related bromo-pyrimidine sulfonamide exhibited a triclinic crystal system with C–H···O hydrogen bonds stabilizing the lattice .

What advanced strategies are recommended for addressing enantiomeric ambiguity in chiral derivatives of this compound?

Advanced Research Question

Chiral resolution challenges arise in non-centrosymmetric crystals. Methodological approaches include:

- Flack Parameter Analysis : Use the Flack x parameter (superior to Rogers’ η) to determine absolute configuration via least-squares refinement of twin components in SC-XRD data .

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational (TD-DFT) predictions to validate enantiomeric purity .

Case Study : For nearly centrosymmetric structures, the Flack x parameter avoids false chirality assignments common with η .

How should researchers reconcile contradictory bioactivity data between N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide and its analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition) require systematic analysis:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. bromo groups) on binding affinity using molecular docking (AutoDock Vina) .

- Experimental Validation : Conduct dose-response assays (IC50) under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

Example : A benzenesulfonamide analog with a 5-bromo substituent showed enhanced mTOR inhibition due to improved hydrophobic interactions .

What computational and experimental approaches are optimal for probing the compound’s thermodynamic stability and degradation pathways?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen to assess thermal stability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for methoxy and sulfonamide groups to predict degradation hotspots .

- High-Performance Liquid Chromatography (HPLC) : Monitor hydrolytic degradation in accelerated stability studies (e.g., 40°C/75% RH) .

How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Case Study : A bipyrimidine sulfonamide synthesis achieved 85% yield by optimizing catalyst loading (Pd/C, 5 mol%) and solvent (DMF/H2O) .

What crystallographic techniques are recommended for analyzing polymorphism in this compound?

Advanced Research Question

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic forms .

- Differential Scanning Calorimetry (DSC) : Identify melting point variations between polymorphs .

How can NMR spectroscopy resolve ambiguities in regiochemical assignments of the pyrimidine ring?

Basic Research Question

- 1H-13C HSQC : Correlate methoxy proton signals (δ 3.8–4.0 ppm) with carbon chemical shifts (δ 55–60 ppm) to confirm 2,4-substitution .

- NOESY : Detect spatial proximity between pyrimidine protons and sulfonamide groups to validate regiochemistry .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Basic Research Question

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., A549, HeLa) to assess antiproliferative effects .

How can researchers address solubility challenges in biological assays for this hydrophobic compound?

Advanced Research Question

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without compromising cell viability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.